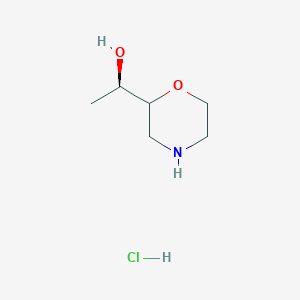

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chemical compound that is widely used in scientific research. It is a white to off-white powder that is soluble in water and ethanol. This compound has a wide range of applications in various fields of research, including pharmacology, biochemistry, and molecular biology.

Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Synthesis of Analgesics

A study by Borowiecki (2022) in the International Journal of Molecular Sciences outlines the chemoenzymatic synthesis of an enantiomerically enriched ethereal analog of (R)-iso-moramide, which involves the use of 1-(morpholin-4-yl)propan-2-ol in a key step. This synthesis is part of efforts to develop potent and safer analgesics with improved affinity and selectivity toward opioid receptors, demonstrating the compound's utility in creating novel analgesic agents (Borowiecki, 2022).

Structural Studies and Synthesis of Heterocyclic Compounds

Mazur, Pitucha, and Rzączyńska (2007) conducted a study published in Acta Crystallographica Section E: Crystallographic Communications focusing on the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds. The structural analysis provided insights into the stability and conformation of the morpholine ring, which is crucial for designing and synthesizing targeted molecules with desired biological activities (Mazur, Pitucha, & Rzączyńska, 2007).

Applications in Organometallic Chemistry

Singh et al. (2000) explored the synthesis of tellurated derivatives of morpholine, showcasing the compound's relevance in organometallic chemistry, particularly in the formation of complexes with palladium(II) and mercury(II). This study, published in the Journal of Organometallic Chemistry, highlights the versatility of morpholine derivatives in catalysis and material science, expanding the potential applications of "(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride" in various fields of chemistry (Singh et al., 2000).

Corrosion Inhibition Studies

Das et al. (2017) reported in RSC Advances the synthesis of Cd(II) Schiff base complexes involving morpholine derivatives for corrosion inhibition on mild steel. This research indicates the potential of morpholine-based compounds in industrial applications, particularly in protecting metals from corrosion, thereby extending their lifespan and maintaining their integrity (Das et al., 2017).

Antitumor Activity Research

Isakhanyan et al. (2016) in the Russian Journal of Organic Chemistry explored the antitumor activity of tertiary aminoalkanol hydrochlorides derived from morpholine, highlighting the potential of morpholine-based compounds in the development of new therapeutic agents for cancer treatment (Isakhanyan et al., 2016).

Eigenschaften

IUPAC Name |

(1R)-1-morpholin-2-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVBYMFCVMTYER-VQALBSKCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCO1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CNCCO1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)

![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2989135.png)